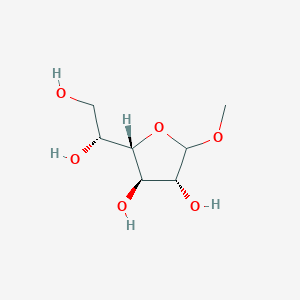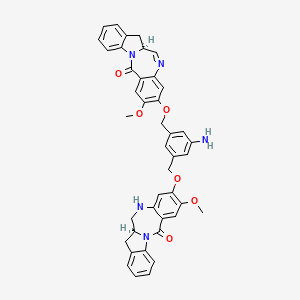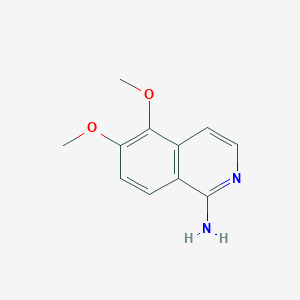
5,6-Dimethoxyisoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethoxyisoquinolin-1-amine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and an amine group at the 1 position on the isoquinoline skeleton. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoquinolin-1-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling followed by copper-catalyzed cyclization .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of efficient catalytic processes to ensure high yields and purity. For example, the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, can be adapted for large-scale production . Additionally, modern methods may employ environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethoxyisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Aplicaciones Científicas De Investigación
5,6-Dimethoxyisoquinolin-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,6-Dimethoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives can act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, they may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
6,7-Dimethoxyisoquinoline: Similar to 5,6-Dimethoxyisoquinolin-1-amine but with methoxy groups at different positions, leading to different reactivity and biological activity.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the amine group allows for further functionalization and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5,6-dimethoxyisoquinolin-1-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-4-3-8-7(10(9)15-2)5-6-13-11(8)12/h3-6H,1-2H3,(H2,12,13) |
Clave InChI |
JOAAQDRXJPOPBA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=NC=C2)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)

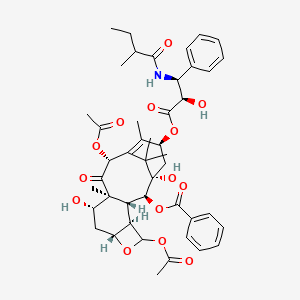
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
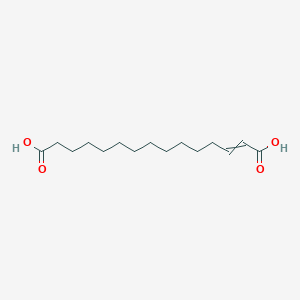
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
